molecular formula C7H15ClN2 B6264082 5,5-dimethylpiperidin-2-imine hydrochloride CAS No. 179684-15-2

5,5-dimethylpiperidin-2-imine hydrochloride

Cat. No.: B6264082
CAS No.: 179684-15-2
M. Wt: 162.7
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethylpiperidin-2-imine hydrochloride is a chemical compound with the molecular formula C7H14N2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethylpiperidin-2-imine hydrochloride typically involves the reaction of 5,5-dimethylpiperidine with an appropriate amine source under controlled conditions. One common method includes the use of palladium and rhodium hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes using palladium or rhodium catalysts. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylpiperidin-2-imine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form different piperidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, N-oxides, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5,5-Dimethylpiperidin-2-imine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-dimethylpiperidin-2-imine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, which is a simple six-membered ring containing one nitrogen atom.

    2,6-Dimethylpiperidine: A similar compound with methyl groups at the 2 and 6 positions.

    N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness

5,5-Dimethylpiperidin-2-imine hydrochloride is unique due to the presence of the imine group and the specific positioning of the methyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

179684-15-2

Molecular Formula

C7H15ClN2

Molecular Weight

162.7

Purity

95

Origin of Product

United States

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